Hypertrehalosemic neuropeptide
Hypertrehalosemic neuropeptide
Brand Name:
Vulcanchem
CAS No.:
106018-36-4
VCID:
VC20752585
InChI:
InChI=1S/C50H67N13O14/c1-25(2)41(62-45(72)31-15-16-38(67)56-31)49(76)59-34(20-37(51)66)47(74)58-32(18-27-10-5-4-6-11-27)46(73)60-35(24-64)50(77)63-17-9-14-36(63)48(75)55-22-39(68)57-33(19-28-21-53-30-13-8-7-12-29(28)30)44(71)54-23-40(69)61-42(26(3)65)43(52)70/h4-8,10-13,21,25-26,31-36,41-42,53,64-65H,9,14-20,22-24H2,1-3H3,(H2,51,66)(H2,52,70)(H,54,71)(H,55,75)(H,56,67)(H,57,68)(H,58,74)(H,59,76)(H,60,73)(H,61,69)(H,62,72)/t26-,31+,32+,33+,34+,35+,36+,41+,42+/m1/s1
SMILES:
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(C(C)O)C(=O)N)NC(=O)C5CCC(=O)N5
Molecular Formula:
C50H67N13O14
Molecular Weight:
1074.1 g/mol
Hypertrehalosemic neuropeptide
CAS No.: 106018-36-4
Cat. No.: VC20752585
Molecular Formula: C50H67N13O14
Molecular Weight: 1074.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106018-36-4 |
|---|---|
| Molecular Formula | C50H67N13O14 |
| Molecular Weight | 1074.1 g/mol |
| IUPAC Name | (2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide |
| Standard InChI | InChI=1S/C50H67N13O14/c1-25(2)41(62-45(72)31-15-16-38(67)56-31)49(76)59-34(20-37(51)66)47(74)58-32(18-27-10-5-4-6-11-27)46(73)60-35(24-64)50(77)63-17-9-14-36(63)48(75)55-22-39(68)57-33(19-28-21-53-30-13-8-7-12-29(28)30)44(71)54-23-40(69)61-42(26(3)65)43(52)70/h4-8,10-13,21,25-26,31-36,41-42,53,64-65H,9,14-20,22-24H2,1-3H3,(H2,51,66)(H2,52,70)(H,54,71)(H,55,75)(H,56,67)(H,57,68)(H,58,74)(H,59,76)(H,60,73)(H,61,69)(H,62,72)/t26-,31+,32+,33+,34+,35+,36+,41+,42+/m1/s1 |
| Standard InChI Key | NHXHBXCOYZFUSO-VCGRHRPCSA-N |
| Isomeric SMILES | C[C@H]([C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCC(=O)N5)O |
| SMILES | CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(C(C)O)C(=O)N)NC(=O)C5CCC(=O)N5 |
| Canonical SMILES | CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(C(C)O)C(=O)N)NC(=O)C5CCC(=O)N5 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator